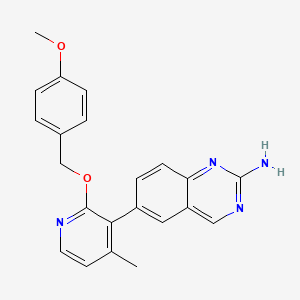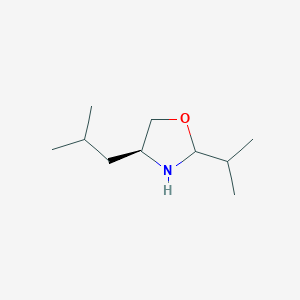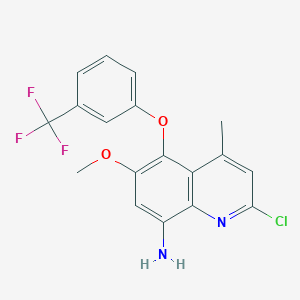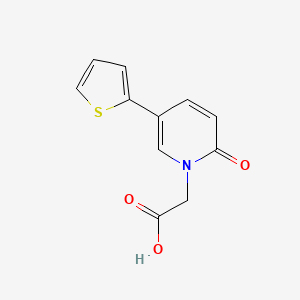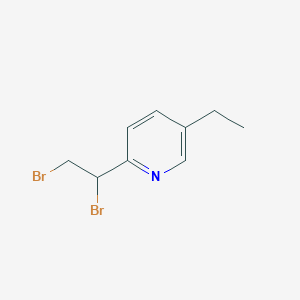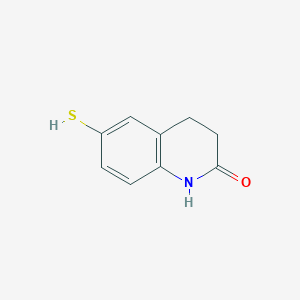
6-Mercapto-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Mercapto-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with a mercapto group at the 6-position and a carbonyl group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of enaminones with acylating agents, followed by electrophilic cyclization. This method is facilitated by the use of acyl Meldrum’s acids, which not only shorten the preparation time but also allow for a wide range of substituents to be introduced . The reaction conditions generally involve mild temperatures and the use of solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Mercapto-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitro-substituted quinolines.
Applications De Recherche Scientifique
6-Mercapto-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Mercapto-3,4-dihydroquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Lacks the mercapto and carbonyl groups, making it less reactive.
2-Mercaptoquinoline: Similar structure but lacks the tetrahydro component.
1,2,3,4-Tetrahydroquinoline: Lacks the mercapto and carbonyl groups.
Uniqueness
6-Mercapto-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the mercapto and carbonyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
66657-43-0 |
|---|---|
Formule moléculaire |
C9H9NOS |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
6-sulfanyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H9NOS/c11-9-4-1-6-5-7(12)2-3-8(6)10-9/h2-3,5,12H,1,4H2,(H,10,11) |
Clé InChI |
BXDVDIDSJBMUMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=C(C=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



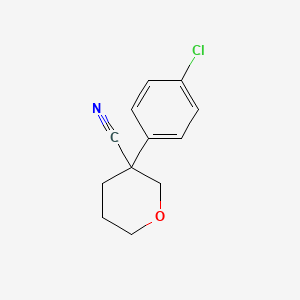




![6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl-4-carboxylic acid](/img/structure/B8662522.png)
![3-Bromopyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8662530.png)

